4-Amino-6,8-dimethylquinoline
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Overview
Description
4-Amino-6,8-dimethylquinoline is a research chemical with the molecular formula C11H12N2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in organic synthesis and have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.
Substitution: Electrophilic substitution reactions with halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Halogens, alkyl halides, Lewis acids.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or alkylated quinolines.
Scientific Research Applications
4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the dimethyl substitutions.
8-Aminoquinoline: An isomer with an amino group at the 8th position instead of the 4th.
6,8-Dimethylquinoline: Similar structure but lacks the amino group at the 4th position.
Uniqueness: 4-Amino-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group enhances its reactivity and potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
6,8-dimethylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAEUSVMYYGPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589038 |
Source
|
Record name | 6,8-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929339-38-8 |
Source
|
Record name | 6,8-Dimethyl-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929339-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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